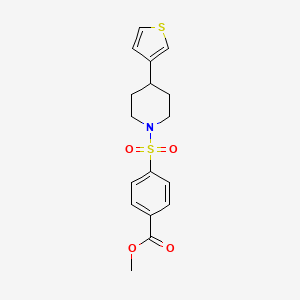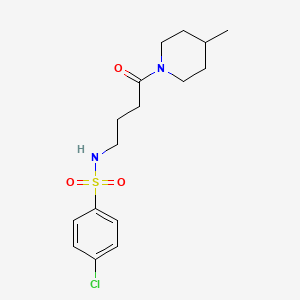
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide, also known as Sunitinib, is a pharmaceutical compound that has shown significant potential in cancer treatment. It is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). The compound was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用机制
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide works by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. These kinases play a crucial role in tumor growth and angiogenesis, and their inhibition by 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide disrupts these processes, resulting in tumor shrinkage. In addition, 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide also inhibits the activity of other kinases, such as FLT3 and RET, which are involved in the development of certain types of leukemia.
Biochemical and Physiological Effects
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has also been shown to inhibit the growth and differentiation of endothelial cells, which play a crucial role in angiogenesis. 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has also been shown to inhibit the activity of osteoclasts, which are involved in bone resorption, and to stimulate the activity of osteoblasts, which are involved in bone formation.
实验室实验的优点和局限性
One of the advantages of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide is its ability to inhibit multiple receptor tyrosine kinases, which makes it a potent anti-tumor agent. However, this also makes it difficult to determine the specific mechanism of action of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide in different cell types. In addition, 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide. One area of research is the development of more specific inhibitors of individual receptor tyrosine kinases, which would allow for a better understanding of the specific roles of these kinases in tumor growth and angiogenesis. Another area of research is the investigation of the potential of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Finally, the development of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide analogs with improved pharmacokinetic properties may improve its efficacy and reduce its toxicity.
合成方法
The synthesis of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-methylpiperidine-1-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting compound is then reduced using palladium on carbon and hydrogen gas to yield the final product.
科学研究应用
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential in cancer treatment. Its ability to inhibit multiple receptor tyrosine kinases has been shown to disrupt tumor growth and angiogenesis. In addition, 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has also been investigated for its potential in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
属性
IUPAC Name |
4-chloro-N-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-13-8-11-19(12-9-13)16(20)3-2-10-18-23(21,22)15-6-4-14(17)5-7-15/h4-7,13,18H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPXLAHHRPEINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

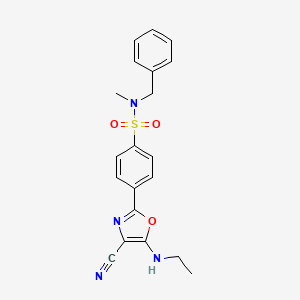
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)

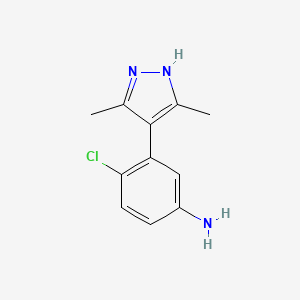
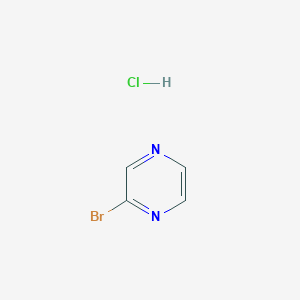

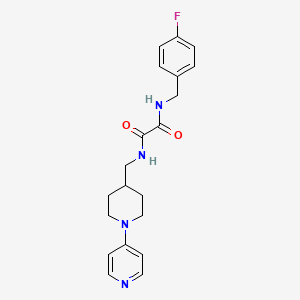
![ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2610585.png)
![2-[(Allyloxy)ethanimidoyl]-3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-cyclohexen-1-one](/img/structure/B2610586.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)
![ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2610593.png)
![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)
![N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide](/img/structure/B2610599.png)
